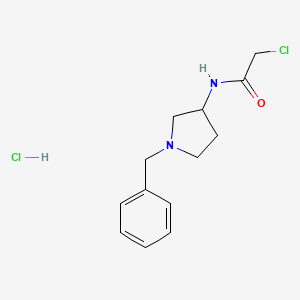

N-(1-benzylpyrrolidin-3-yl)-2-chloroacetamide hydrochloride

Description

Properties

IUPAC Name |

N-(1-benzylpyrrolidin-3-yl)-2-chloroacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O.ClH/c14-8-13(17)15-12-6-7-16(10-12)9-11-4-2-1-3-5-11;/h1-5,12H,6-10H2,(H,15,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUWFBFAGVDSBFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)CCl)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpyrrolidin-3-yl)-2-chloroacetamide hydrochloride typically involves the reaction of 1-benzylpyrrolidine with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization .

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpyrrolidin-3-yl)-2-chloroacetamide hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines or thiols for substitution reactions, and oxidizing or reducing agents for oxidation and reduction reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives of the original compound, while oxidation and reduction reactions may result in different oxidation states of the compound .

Scientific Research Applications

Synthesis of N-(1-benzylpyrrolidin-3-yl)-2-chloroacetamide Hydrochloride

The synthesis of this compound typically involves the reaction of 1-benzylpyrrolidine with 2-chloroacetyl chloride in the presence of a base. The reaction can be summarized as follows:

This method allows for the efficient formation of the compound, which can then be isolated and purified through standard techniques such as recrystallization or chromatography.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit promising anticancer activity. For instance, studies on pyrrolidine derivatives have shown their potential as inhibitors of various cancer cell lines, including breast and prostate cancers. The mechanism is often linked to the inhibition of specific protein kinases involved in cell proliferation and survival .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Pyrrolidine derivatives have been shown to protect neuronal cells from apoptosis induced by oxidative stress. In vitro studies demonstrated that these compounds could reduce markers of oxidative damage and enhance cell viability in neuronal cultures .

Treatment of Diabetes

This compound has been explored as a potential intermediate in the synthesis of drugs targeting diabetes management. Its structural similarity to known DPP-4 inhibitors suggests it may possess similar pharmacological profiles, aiding in blood glucose control .

Pain Management

There is ongoing research into the analgesic properties of this compound, particularly its effectiveness in neuropathic pain models. Preliminary findings suggest that it may modulate pain pathways through interactions with specific receptors involved in pain perception .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(1-benzylpyrrolidin-3-yl)-2-chloroacetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Properties :

- Solubility : High aqueous solubility due to the hydrochloride salt formation .

- Synthesis : Likely synthesized via nucleophilic substitution or amidation reactions involving benzylpyrrolidine derivatives and chloroacetyl chloride .

Structural Analogs and Their Features

N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide (C₁₅H₁₁Cl₂NO₂)

- Molecular Weight : 316.16 g/mol

- Key Features :

- Differences: Lacks the pyrrolidine ring, reducing conformational flexibility. Neutral molecule (non-ionic), leading to lower aqueous solubility compared to the hydrochloride salt of the target compound .

(S)-2-Chloro-N-cyclopropyl-N-(1-methylpyrrolidin-3-yl)acetamide (C₁₁H₁₆ClN₂O)

- CAS No.: 1354010-84-6

- Molecular Weight : 242.71 g/mol

- Key Features :

- Cyclopropyl substituent on the amide nitrogen.

- Methyl group on the pyrrolidine nitrogen.

- Methylpyrrolidine alters steric effects compared to the benzyl group in the target compound .

N-(1-Benzylpiperidin-4-yl)-2-chloroacetamide Hydrochloride (C₁₄H₁₈Cl₂N₂O)

- Molecular Weight : 303.23 g/mol

- Key Features :

- Piperidine (6-membered ring) instead of pyrrolidine.

- Benzyl and chloroacetamide groups retained.

- Higher molecular weight may influence pharmacokinetics .

Comparative Data Table

Research Findings and Implications

Impact of Ring Size: Pyrrolidine (5-membered) vs. Benzyl-substituted pyrrolidines are common in dopamine receptor ligands, suggesting the target compound may interact with similar targets .

Role of Substituents :

- Benzyl Group : Enhances aromatic stacking interactions in hydrophobic binding pockets .

- Chloroacetamide : The electron-withdrawing chlorine may increase electrophilicity, influencing reactivity in prodrug designs .

Salt Form vs. Neutral Analogs :

- Hydrochloride salts improve bioavailability by increasing solubility, a critical advantage over neutral analogs like N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide .

Biological Activity

N-(1-benzylpyrrolidin-3-yl)-2-chloroacetamide hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring, which is a common motif in drug discovery, known for its versatility in binding to various biological targets. The presence of the chloroacetamide group enhances its reactivity and potential interactions with enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, modulating their activity. Although detailed pathways are still under investigation, preliminary studies suggest that it may influence neurotransmitter systems, particularly those involved in cognitive functions and neurodegenerative diseases.

Biological Effects

-

Neuroprotective Activity :

- The compound has shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine. This inhibition could potentially enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .

- Antioxidant Properties :

- Potential Anti-inflammatory Effects :

In Vitro Studies

A series of studies have evaluated the inhibitory effects of this compound on AChE and BuChE:

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|

| This compound | TBD | TBD |

| Donepezil | 0.5 | 0.7 |

| Rivastigmine | 0.8 | 0.9 |

Note: TBD indicates that specific values were not available in the reviewed literature.

Animal Studies

In animal models, compounds similar to this compound have demonstrated improvements in cognitive function when administered at specific dosages, supporting its potential as a therapeutic agent for cognitive decline.

Safety and Toxicology

Preliminary toxicity assessments suggest that while this compound may exhibit some degree of skin sensitization, it does not show significant carcinogenic potential according to current data . Further comprehensive toxicological studies are necessary to establish safety profiles for clinical applications.

Q & A

Q. What are the key structural features of N-(1-benzylpyrrolidin-3-yl)-2-chloroacetamide hydrochloride, and how do they influence its reactivity?

The compound contains a pyrrolidine ring substituted with a benzyl group at the 1-position and a chloroacetamide moiety at the 3-position. The chloroacetamide group is highly electrophilic due to the electron-withdrawing chlorine atom, making it reactive in nucleophilic substitution reactions. The benzyl group enhances lipophilicity, which may influence membrane permeability in biological studies. The hydrochloride salt improves solubility in polar solvents. Crystallographic studies of related chloroacetamides reveal intramolecular hydrogen bonds (N–H···O) and C–H···π interactions, which stabilize the crystal lattice .

Q. What synthetic routes are commonly used to prepare this compound, and what purification methods are recommended?

Synthesis typically involves reacting 1-benzylpyrrolidin-3-amine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. The reaction is conducted in anhydrous dichloromethane or THF under nitrogen to avoid hydrolysis. Purification is achieved via recrystallization from ethanol/water mixtures or column chromatography using silica gel and a gradient of ethyl acetate in hexanes. Purity is validated by HPLC (e.g., reverse-phase C18 columns with UV detection at 254 nm) .

Q. What safety precautions are critical when handling this compound in the laboratory?

The compound may generate toxic fumes (e.g., HCl, NOx) upon decomposition. Use fume hoods, wear nitrile gloves, and avoid dust formation. In case of skin contact, wash immediately with soap and water. Store in a cool, dry place away from oxidizing agents. Safety data sheets for analogous chloroacetamides recommend using self-contained breathing apparatus in fire scenarios and avoiding water jets during spill cleanup .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder in the benzyl group) be resolved during structural analysis?

Disorder in aromatic or flexible substituents is common in chloroacetamide derivatives. Use high-resolution X-ray data (MoKα radiation, λ = 0.71073 Å) and refine the structure with SHELXL, applying restraints for bond lengths and angles. For severe disorder, split the model into multiple positions and assign occupancy factors. Validate the final structure using R1 values (<5%) and check for residual electron density peaks. Comparative analysis with related structures (e.g., N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide) can guide refinement strategies .

Q. What experimental strategies mitigate side reactions during nucleophilic substitution of the chloroacetamide group?

Competing hydrolysis of the chloroacetamide can be minimized by using aprotic solvents (DMF, acetonitrile) and anhydrous conditions. Activate the nucleophile (e.g., amines, thiols) with a base (e.g., K2CO3) to enhance reactivity. Monitor reaction progress via TLC or LC-MS to optimize reaction times. For example, in the synthesis of polymer precursors, maintaining temperatures below 40°C reduces degradation .

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) affect the compound’s bioactivity?

Hydrogen bonds (e.g., N–H···O=C) between the chloroacetamide and target proteins (e.g., enzymes) are critical for binding affinity. π-Stacking between the benzyl group and aromatic residues (e.g., in enzyme active sites) enhances stability. Molecular dynamics simulations of similar compounds show that substituent positioning influences inhibitory effects on targets like carbonic anhydrases or glutaredoxin .

Q. What analytical techniques are most effective for characterizing batch-to-batch variability in synthesis?

Use a combination of:

- NMR : 1H/13C NMR to confirm substitution patterns and purity.

- HPLC-MS : Quantify impurities (e.g., unreacted amine) and verify molecular weight.

- XRD : Compare crystal packing with reference data to detect polymorphic variations.

- DSC/TGA : Assess thermal stability and hydrate formation. For example, deviations in melting points (>2°C) indicate significant impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.